molecular formula C21H32N2O3 B11395407 {2-[2-(Morpholin-4-yl)ethyl]piperidin-1-yl}[4-(propan-2-yloxy)phenyl]methanone

{2-[2-(Morpholin-4-yl)ethyl]piperidin-1-yl}[4-(propan-2-yloxy)phenyl]methanone

Cat. No.: B11395407
M. Wt: 360.5 g/mol
InChI Key: COXIDSXTFAGHAK-UHFFFAOYSA-N
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Description

4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE is a complex organic compound that features a morpholine ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the benzoate ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine and piperidine derivatives, such as:

  • 4-(2-{1-[4-(METHOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE
  • 4-(2-{1-[4-(ETHOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE

Uniqueness

4-(2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C21H32N2O3/c1-17(2)26-20-8-6-18(7-9-20)21(24)23-11-4-3-5-19(23)10-12-22-13-15-25-16-14-22/h6-9,17,19H,3-5,10-16H2,1-2H3

InChI Key

COXIDSXTFAGHAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCOCC3

Origin of Product

United States

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